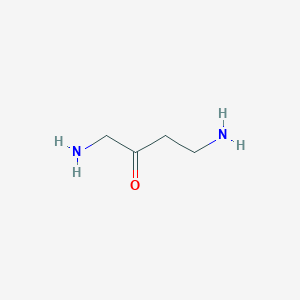

1,4-diaminobutan-2-one

Description

1,4-Diaminobutan-2-one is a bifunctional organic compound featuring both amine (-NH₂) and ketone (C=O) groups on a four-carbon backbone. The compound’s dual functional groups suggest reactivity in condensation reactions (e.g., forming heterocycles) or coordination chemistry. Notably, its dihydrochloride salt form enhances stability and solubility, making it more suitable for industrial or pharmaceutical applications .

Properties

IUPAC Name |

1,4-diaminobutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-2-1-4(7)3-6/h1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODANWMOQWMHGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13123-70-1 (Parent), 3660-09-1 (di-hydrochloride) | |

| Record name | 1,4-Diaminobutan-2-one dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30927135 | |

| Record name | 1,4-Diaminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3660-09-1, 13123-70-1 | |

| Record name | 1,4-Diaminobutan-2-one dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diaminobutan-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-diaminobutan-2-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of succinic acid dinitrile. This process typically requires specific catalysts and controlled reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1,4-diamino-2-butanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow principles similar to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-diaminobutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions

Reduction: The compound can be reduced under specific conditions to form different amine derivatives.

Substitution: Substitution reactions involving 1,4-diamino-2-butanone can lead to the formation of various substituted amines.

Major Products

The major products formed from these reactions include hydrogen peroxide, ammonium ions, and α-oxoaldehyde, among others. These products are often intermediates in further chemical transformations.

Scientific Research Applications

1,4-diaminobutan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Industry: The compound is used in the production of certain polymers and as a curing agent for epoxide resins.

Mechanism of Action

1,4-diaminobutan-2-one exerts its effects primarily through the inhibition of ornithine decarboxylase. This inhibition leads to a decrease in polyamine levels, which can affect various cellular processes. The compound also exhibits pro-oxidant properties, undergoing metal-catalyzed oxidation to produce reactive oxygen species, which contribute to its cytotoxic effects .

Comparison with Similar Compounds

1,4-Diaminobutane (Putrescine)

- CAS : 110-60-1 .

- Structure : A linear diamine (H₂N-CH₂-CH₂-CH₂-CH₂-NH₂) lacking the ketone group.

- Properties : Higher basicity due to free amine groups; liquid at room temperature.

- Applications : Precursor for polymers (e.g., nylon-4,6) and biological roles in cell proliferation.

- Safety : Corrosive; skin contact must be avoided .

4,4-Dichlorobutan-2-one

1,4-Diphenylbutan-1-one

- CAS: Not explicitly listed, but synonyms include 4-phenylbutyrophenone .

- Structure : Aromatic ketone with phenyl substituents.

- Properties : Solid at room temperature; higher melting point due to aromatic stacking.

- Applications : Used in organic synthesis and photochemical studies.

Comparative Data Table

*Dihydrochloride salt form.

Reactivity and Stability

- This compound: The ketone group may undergo nucleophilic addition, while the amines participate in acid-base reactions. Its dihydrochloride salt form (as in CAS 51390-22-8) likely exhibits improved aqueous solubility and reduced volatility compared to the free base .

- Contrast with 1,4-Diaminobutane: The absence of a ketone in putrescine increases its flexibility in forming hydrogen bonds, enhancing its role in biological systems .

- Chlorinated vs. Aromatic Derivatives : Chlorine atoms in 4,4-dichlorobutan-2-one increase electrophilicity at the carbonyl carbon, whereas aromatic rings in 1,4-diphenylbutan-1-one stabilize the compound via resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.